molecular formula C30H26N4O7 B4112507 N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide)

N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide)

Cat. No. B4112507
M. Wt: 554.5 g/mol
InChI Key: WCMLIWIDMFQUDV-UHFFFAOYSA-N
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Description

N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide), also known as OxyPD, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. OxyPD is a hydrazide-based compound that has been synthesized through a simple and efficient method.

Mechanism of Action

The mechanism of action of N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide) is not fully understood, but it is believed to act through the inhibition of various cellular pathways, including the NF-κB pathway and the PI3K/Akt pathway. N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide) has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and physiological effects:
N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide) has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide) has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide) has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide) is also non-toxic and has low cytotoxicity, making it suitable for in vitro and in vivo studies. However, N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide) has some limitations for lab experiments. It is a relatively new compound, and its effects on various cellular pathways and organs are not fully understood. Further studies are needed to determine the optimal dosage and administration route for N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide).

Future Directions

There are several future directions for the study of N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide). Further studies are needed to fully understand the mechanism of action of N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide) and its effects on various cellular pathways. Clinical trials are also needed to determine the safety and efficacy of N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide) as a therapeutic agent. N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide) has potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route for N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide) in these diseases.

Scientific Research Applications

N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide) has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide) has also been studied for its potential use as a diagnostic agent in imaging studies.

properties

IUPAC Name

3-methoxy-N'-[4-[4-[[(3-methoxybenzoyl)amino]carbamoyl]phenoxy]benzoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4O7/c1-39-25-7-3-5-21(17-25)29(37)33-31-27(35)19-9-13-23(14-10-19)41-24-15-11-20(12-16-24)28(36)32-34-30(38)22-6-4-8-26(18-22)40-2/h3-18H,1-2H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMLIWIDMFQUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NNC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis(3-methoxybenzohydrazide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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